C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
CAS No.: 1187932-00-8
Cat. No.: VC2873823
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1 g/mol
* For research use only. Not for human or veterinary use.
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride - 1187932-00-8](/images/structure/VC2873823.png)
Specification
CAS No. | 1187932-00-8 |
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Molecular Formula | C8H11Cl2N3 |
Molecular Weight | 220.1 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H |
Standard InChI Key | IYDFIGRTKJXLJD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2C=C1)CN.Cl.Cl |
Canonical SMILES | C1=CC2=C(C=NN2C=C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structure
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS: 1187932-00-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core structure with a methylamine substituent at the 3-position, formulated as a dihydrochloride salt . The compound is also known by several synonyms including Pyrazolo[1,5-a]pyridine-3-methanamine dihydrochloride and Pyrazolo[1,5-a]pyridine-3-methanamine, hydrochloride (1:2) .
Molecular Properties
The compound has a molecular formula of C8H10ClN3 with a molecular weight of 183.6381 g/mol . As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, a property common to amine hydrochlorides that makes them valuable in pharmaceutical applications. The fused heterocyclic ring system provides a rigid scaffold that can influence its binding characteristics with biological targets.
Structural Characteristics
The pyrazolo[1,5-a]pyridine core consists of a five-membered pyrazole ring fused with a six-membered pyridine ring, creating a bicyclic system. The methylamine group at the 3-position provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions. This structural arrangement creates specific three-dimensional characteristics that can be crucial for biological activity.
Supplier | Product Number | Product Name | Quantity | Purity | Price (USD) |
---|---|---|---|---|---|
TRC | P846538 | Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride | 10mg | Not specified | $45 |
TRC | P846538 | Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride | 50mg | Not specified | $65 |
J&W Pharmlab | 68R0222S | C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride | 50mg | 96% | $108 |
J&W Pharmlab | 68R0222S | C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride | 100mg | 96% | $125 |
J&W Pharmlab | 68R0222S | C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride | 250mg | 96% | $149 |
The pricing structure suggests this compound is primarily utilized in research quantities for laboratory and early-stage pharmaceutical development applications . The significant price per gram indicates specialized synthesis requirements and potentially limited scale of production.
Relationship to Other Bioactive Pyrazolo-Heterocycles
Comparison to Pyrazolo[1,5-a]pyrimidines
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride shares structural similarities with pyrazolo[1,5-a]pyrimidines, which have demonstrated significant biological activity. Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds feature the same pyrazolo-fused ring system but replace the six-membered pyridine with a pyrimidine ring.
In research on pyrazolo[1,5-a]pyrimidines, structure-activity relationship studies have shown that substitutions at positions analogous to the 3-position in our compound of interest can significantly influence biological activity. For example, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated potent in vitro M.tb growth inhibition . This suggests potential for bioactivity in C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride.
Structure-Activity Relationships
Role of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold serves as an important pharmacophore in medicinal chemistry. Research on related compounds suggests that this bicyclic system can influence:
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Binding affinity to protein targets through π-stacking and hydrophobic interactions
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Metabolic stability compared to monocyclic alternatives
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Cell membrane permeability and distribution characteristics
Significance of the 3-Position Substitution
The methylamine substituent at the 3-position of the pyrazolo[1,5-a]pyridine core provides a basic nitrogen center that can:
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Form hydrogen bonds with target proteins
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Interact with acidic residues in binding pockets
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Serve as a handle for further derivatization in lead optimization
In related compounds, substitutions at analogous positions have demonstrated significant effects on potency and selectivity profiles. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, researchers found that the optimal C-7 side chain was 2-pyridinemethanamine, highlighting the importance of amine-containing substituents on these scaffolds .
Comparative Analysis with Related Compounds
Structural Similarities to 1H-Pyrazolo[3,4-c]pyridin-5-amine
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride shares some structural features with 1H-Pyrazolo[3,4-c]pyridin-5-amine dihydrochloride (CAS: 1427195-29-6), another pyrazolopyridine derivative . Both compounds:
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Feature a pyrazole ring fused to a pyridine ring
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Contain amine functionality and exist as dihydrochloride salts
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Have potential applications in pharmaceutical research
The key differences lie in the fusion pattern of the rings and the position of the amine group, which would significantly affect their three-dimensional structures and biological activities.
Relationship to Pyrazolo[1,5-a]pyridin-7-ylmethanamine
Pyrazolo[1,5-A]pyridin-7-ylmethanamine represents another closely related analog where the methylamine group is positioned at the 7-position rather than the 3-position. This positional isomer likely exhibits different biological properties due to the altered spatial arrangement of the basic nitrogen center relative to the heterocyclic scaffold.
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